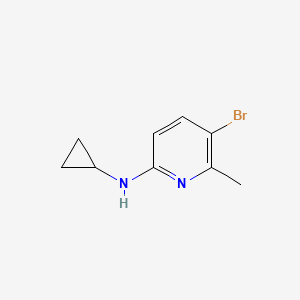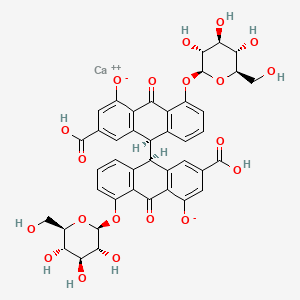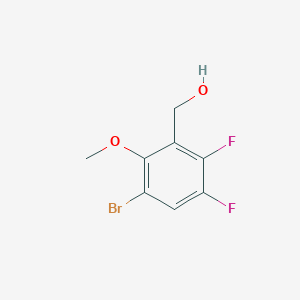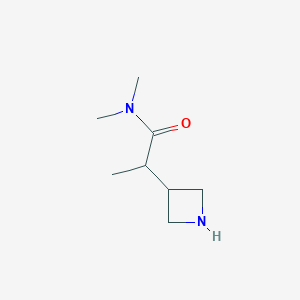
(2S)-2-Amino-2-(2-furyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2-furyl)ethan-1-OL: is an organic compound that features a furan ring attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-furyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a furan derivative, such as 2-furylcarbinol.
Amination: The furan derivative undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under suitable conditions.
Chiral Resolution: To obtain the (2S)-enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Amino-2-(2-furyl)ethan-1-OL can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as 2-amino-2-(2-furyl)ethanol.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 2-furylglyoxal.
Reduction: Formation of 2-amino-2-(2-furyl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: (2S)-2-Amino-2-(2-furyl)ethan-1-OL serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-furyl)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
1-(2-Furyl)ethan-1-OL: A similar compound with a hydroxyl group instead of an amino group.
2-Amino-2-(2-thienyl)ethan-1-OL: A compound with a thiophene ring instead of a furan ring.
Uniqueness:
Structural Features: The presence of both amino and hydroxyl groups attached to a furan ring makes (2S)-2-Amino-2-(2-furyl)ethan-1-OL unique.
Reactivity: Its ability to undergo various chemical reactions and form diverse products highlights its versatility.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1 |
InChI Key |
LRKBGEPUMHLXRV-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CO)N |
Canonical SMILES |
C1=COC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)





![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)
![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)

